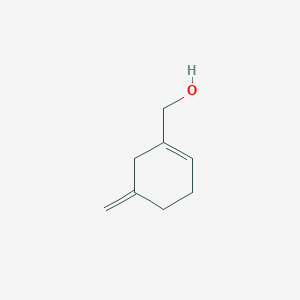
(5-Methylidenecyclohex-1-en-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methylidenecyclohex-1-en-1-yl)methanol is an organic compound characterized by a cyclohexene ring with a methylene group at the 5-position and a hydroxymethyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylidenecyclohex-1-en-1-yl)methanol typically involves the following steps:
Cyclohexene Derivative Formation: Starting with cyclohexene, a methylene group is introduced at the 5-position through a methylenation reaction. This can be achieved using reagents such as methylene iodide and zinc-copper couple under reflux conditions.
Hydroxymethylation: The resulting (5-Methylidenecyclohex-1-ene) is then subjected to hydroxymethylation. This can be done using formaldehyde and a base such as sodium hydroxide in an aqueous medium.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel may be used to enhance reaction rates and yields.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclohexanol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: (5-Methylidenecyclohex-1-en-1-yl)aldehyde or ketone.
Reduction: this compound.
Substitution: (5-Methylidenecyclohex-1-en-1-yl)methyl chloride or bromide.
Scientific Research Applications
(5-Methylidenecyclohex-1-en-1-yl)methanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel polymers and materials with unique properties.
Pharmaceuticals: It is explored for its potential use in drug development due to its unique structure and reactivity.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of (5-Methylidenecyclohex-1-en-1-yl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methylene group can participate in electrophilic or nucleophilic reactions, altering the compound’s reactivity and interactions.
Comparison with Similar Compounds
Cyclohexanol: Similar in structure but lacks the methylene group.
Cyclohexanone: Contains a carbonyl group instead of a hydroxyl group.
(5-Methylcyclohex-1-en-1-yl)methanol: Similar but lacks the methylene group at the 5-position.
Uniqueness: (5-Methylidenecyclohex-1-en-1-yl)methanol is unique due to the presence of both a methylene group and a hydroxyl group on the cyclohexene ring. This dual functionality allows for diverse chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
918534-28-8 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(5-methylidenecyclohexen-1-yl)methanol |
InChI |
InChI=1S/C8H12O/c1-7-3-2-4-8(5-7)6-9/h4,9H,1-3,5-6H2 |
InChI Key |
SUVGGKDUSLXUDC-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCC=C(C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one](/img/structure/B12612293.png)
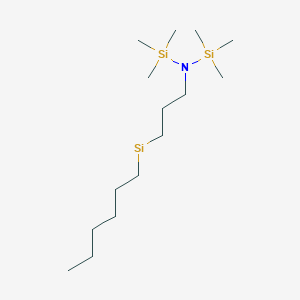
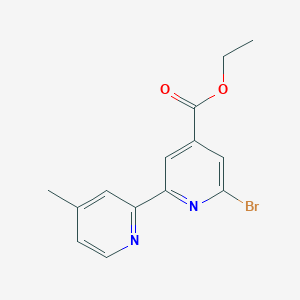
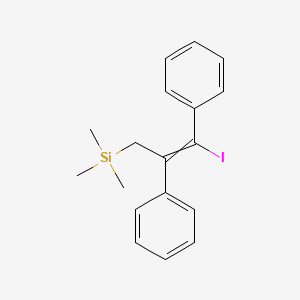
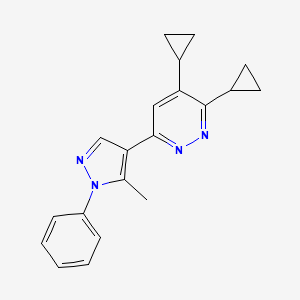
![3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL](/img/structure/B12612316.png)

![1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide](/img/structure/B12612332.png)
![4-(2-Hydroxyethoxy)-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol](/img/structure/B12612343.png)
![N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B12612350.png)
![2,5-Bis[4-(hydrazinylidenemethyl)phenyl]furan-3,4-dicarboximidamide](/img/structure/B12612351.png)
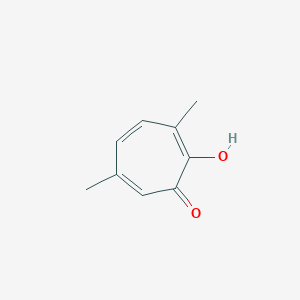
![2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12612355.png)

